REACTION_SMILES
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[CH3:32][CH2:33][O:34][CH2:35][CH3:36].[Cl:1][C:2]1([Cl:12])[CH:3]([c:5]2[cH:6][cH:7][c:8]([NH2:9])[cH:10][cH:11]2)[CH2:4]1.[N:13](=[O:14])[O-:15].[N:21]([OH:22])=[O:23].[NH2:17][C:18](=[O:19])[NH2:20].[Na+:16].[Na+:25].[OH-:24].[OH2:31].[S:26](=[O:27])(=[O:28])([OH:29])[OH:30]>>[Cl:1][C:2]1([Cl:12])[CH:3]([c:5]2[cH:6][cH:7][c:8]([OH:14])[cH:10][cH:11]2)[CH2:4]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCOCC
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Nc1ccc(C2CC2(Cl)Cl)cc1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=N[O-]
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=NO
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Name
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|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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NC(N)=O
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
|
[Na+]
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Name
|
|
Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[OH-]
|
Name
|
|
Quantity
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Extracted from reaction SMILES
|
Type
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reactant
|
Smiles
|
O
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
O=S(=O)(O)O
|
Name
|
|
Type
|
product
|
Smiles
|
Oc1ccc(C2CC2(Cl)Cl)cc1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |